N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide
CAS No.: 2034390-73-1
Cat. No.: VC4409216
Molecular Formula: C16H16FN3O2S
Molecular Weight: 333.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034390-73-1 |
|---|---|
| Molecular Formula | C16H16FN3O2S |
| Molecular Weight | 333.38 |
| IUPAC Name | 5-fluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C16H16FN3O2S/c17-13-1-2-14-12(9-13)10-15(23-14)16(21)19-4-7-22-8-6-20-5-3-18-11-20/h1-3,5,9-11H,4,6-8H2,(H,19,21) |
| Standard InChI Key | IRJVCGMQOAPDRR-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1F)C=C(S2)C(=O)NCCOCCN3C=CN=C3 |
Introduction
Molecular Information:
| Property | Value |
|---|---|
| Molecular Formula | C15H15FN3O2S |
| Molecular Weight | ~321.36 g/mol |
| Functional Groups | Imidazole, Ether, Carboxamide |
| Key Features | Fluorine atom, Thiophene ring |
Synthesis
The synthesis of this compound likely involves:
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Formation of the benzo[b]thiophene scaffold: Using cyclization reactions with sulfur-containing precursors.
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Introduction of the fluorine atom: Via electrophilic fluorination or substitution on the aromatic system.
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Attachment of the imidazole moiety: Through alkylation or etherification to connect the ethoxyethyl chain.
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Amide bond formation: Using carboxylic acid derivatives and coupling reagents like carbodiimides.
Potential Applications
This compound's structure suggests broad applications in medicinal chemistry:
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Antifungal Activity: Imidazole derivatives are well-known for their antifungal properties.
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Anticancer Potential: Fluorinated benzo[b]thiophenes have shown cytotoxic effects in various studies.
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Enzyme Inhibition: The carboxamide group may interact with enzymes or receptors, making it a candidate for drug discovery.
Related Studies:
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Compounds with similar scaffolds have demonstrated anticancer efficacy against cell lines such as HepG2 and MDA-MB-231 .
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Fluorinated derivatives are often explored for enhanced pharmacokinetics and binding affinity to biological targets .
Biological Activity:
Although specific data on this compound is unavailable, related molecules exhibit:
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Cytotoxicity: Against tumor cell lines due to their ability to inhibit specific kinases or disrupt cellular processes .
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Drug-like Properties: Favorable ADME (absorption, distribution, metabolism, excretion) profiles due to fluorination .
Spectroscopic Characterization:
For compounds of this nature:
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NMR (Nuclear Magnetic Resonance): Used to confirm structural integrity.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups like amides and ethers.
Challenges:
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Synthetic complexity due to multi-step reactions involving sensitive intermediates.
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Limited experimental data on biological activity specific to this compound.
Future Research:
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Pharmacological Screening: Testing against microbial strains or cancer cell lines.
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Structure-Activity Relationship (SAR): Modifying substituents to optimize efficacy.
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Computational Studies: Docking simulations to predict binding modes with target proteins.
This compound represents a promising candidate for further exploration in drug discovery due to its unique structural features and potential biological activities.
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